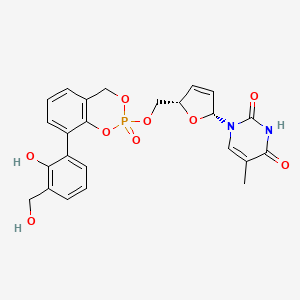
3-sal-cyclosal-d4TMP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-sal-cyclosal-d4TMP involves the preparation of cyclosaligenyl derivatives of 2’,3’-didehydro-2’,3’-dideoxythymidine monophosphate. The synthetic route typically includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using appropriate protecting groups.
Formation of Cyclosaligenyl Moiety: The cyclosaligenyl moiety is introduced through a series of chemical reactions, including esterification and cyclization.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-sal-cyclosal-d4TMP undergoes various chemical reactions, including :
Hydrolysis: The compound undergoes selective chemical hydrolysis to release the active nucleotide monophosphate.
Enzymatic Cleavage: Enzyme-cleavable groups attached to the cyclosaligenyl moiety facilitate the release of the active nucleotide within cells.
Common reagents and conditions used in these reactions include phosphate buffer, cell extracts, and human serum. The major product formed from these reactions is the active nucleotide monophosphate, which exerts antiviral activity.
Applications De Recherche Scientifique
3-sal-cyclosal-d4TMP has several scientific research applications, including :
Antiviral Research: The compound is used to study the antiviral activity of nucleoside analogs against various viral diseases, including human immunodeficiency virus (HIV).
Nucleotide Metabolism Studies: It serves as a valuable tool for investigating nucleoside/nucleotide metabolism and the intracellular delivery of nucleotides.
Drug Development: The compound is explored as a potential therapeutic agent in the development of antiviral drugs.
Mécanisme D'action
The mechanism of action of 3-sal-cyclosal-d4TMP involves the selective delivery of the active nucleotide monophosphate into cells . Once inside the cells, the compound undergoes chemical hydrolysis and enzymatic cleavage to release the active nucleotide. This active nucleotide inhibits viral replication by interfering with the viral reverse transcriptase enzyme, thereby preventing the synthesis of viral DNA.
Comparaison Avec Des Composés Similaires
3-sal-cyclosal-d4TMP is unique compared to other similar compounds due to its selective chemical hydrolysis and efficient intracellular delivery of the active nucleotide . Similar compounds include:
CycloSal-d4T: Another pronucleotide with similar antiviral activity but different structural modifications.
CycloSal-2’,3’-dideoxyuridine monophosphate: A pronucleotide designed for the delivery of a different nucleoside analog.
These compounds share the common goal of improving the biological activity of nucleoside analogs through efficient intracellular delivery.
Propriétés
Formule moléculaire |
C24H23N2O9P |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-[[8-[2-hydroxy-3-(hydroxymethyl)phenyl]-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl]oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N2O9P/c1-14-10-26(24(30)25-23(14)29)20-9-8-17(34-20)13-33-36(31)32-12-16-5-3-7-19(22(16)35-36)18-6-2-4-15(11-27)21(18)28/h2-10,17,20,27-28H,11-13H2,1H3,(H,25,29,30)/t17-,20+,36?/m0/s1 |
Clé InChI |
ONCMROQDJNEQJX-AVINKISOSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)C5=CC=CC(=C5O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



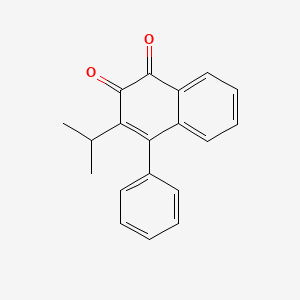
![3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10843096.png)
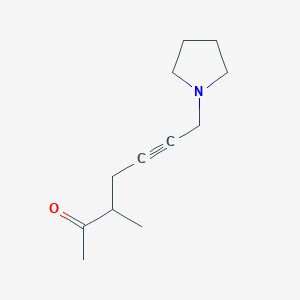


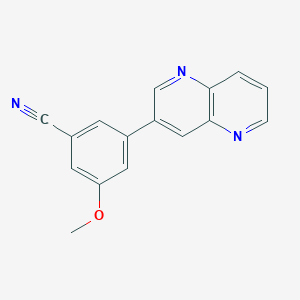

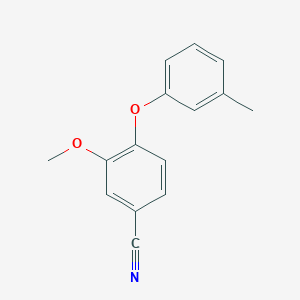


![3-Phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B10843150.png)


